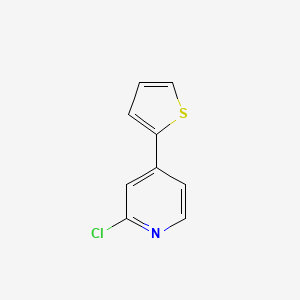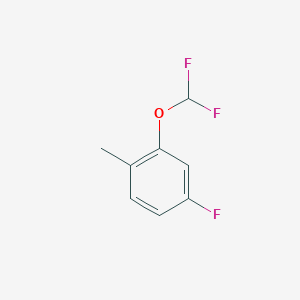
2-(Difluoromethoxy)-4-fluoro-1-methyl-benzene
Overview
Description
The difluoromethoxy group (OCF2H) is a fluorinated structural motif that exhibits unique physicochemical characteristics . Incorporation of these substituents into organic molecules is a highly desirable approach used in medicinal chemistry and drug discovery processes to alter the properties of a parent compound .
Synthesis Analysis
The synthesis of difluoromethoxylated compounds has been achieved through visible-light photoredox catalysis . This method involves the formation of O–CF2H bonds and other transformations leading to the construction of ORF groups .Molecular Structure Analysis
The molecular structure of a compound with a difluoromethoxy group can be determined using various techniques such as infrared spectroscopy and proton NMR spectroscopy .Chemical Reactions Analysis
Difluoromethoxylated compounds can undergo various chemical reactions. For example, they can participate in chemoselective catalytic hydrodefluorination of trifluoromethylalkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with a difluoromethoxy group can be determined using various techniques .Scientific Research Applications
Synthesis and Biological Properties
- The synthesis of cyclic phosphotriesters derived from 2'-deoxy-5-fluorouridine involves compounds with difluoromethyl groups, which are evaluated for their inhibitory effects on cell growth and metabolism. This illustrates the use of difluoromethoxy compounds in medicinal chemistry (Hunston et al., 1984).
Fluorescent Properties and Antioxidant Activity
- A study describes the synthesis of benzene-fluorinated quinolinones and explores their photofluorescent properties and cytotoxicity. This research demonstrates the potential of fluorinated benzene derivatives in photophysical studies and their biological activities (Politanskaya et al., 2015).
Alternative Synthesis Techniques
- Research on alternative synthesis routes for 2-deoxy-2-[18F]fluoro-D-glucose showcases the use of fluorinated benzene derivatives in the field of radiopharmaceuticals, highlighting their role in imaging techniques (Haradahira et al., 1988).
Electrochemical Fluorination
- Studies on the electrochemical fluorination of fluorotoluenes, including difluoromethyl benzene, contribute to our understanding of fluorination reactions, which are important in various chemical syntheses (Momota et al., 1998).
Molecular Structure Analysis
- The structure and conformation of 4-fluoro(trifluoromethoxy)benzene have been studied using gas electron diffraction and quantum chemical calculations, providing insights into the structural characteristics of fluorinated benzene derivatives (Shishkov et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(difluoromethoxy)-4-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQFYLJQRDLDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-4-fluoro-1-methyl-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



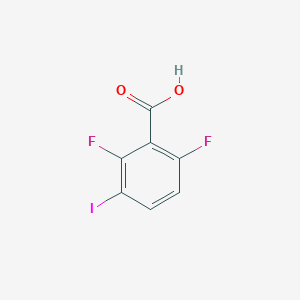
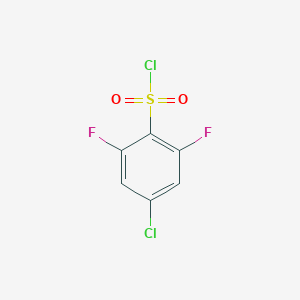
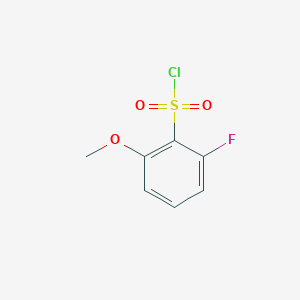
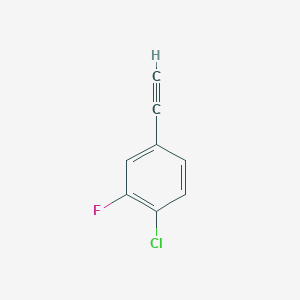
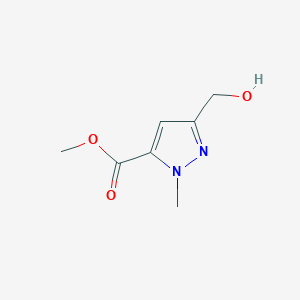
![tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B1393009.png)
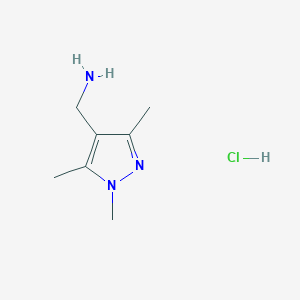
![tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate](/img/structure/B1393011.png)
![2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid](/img/structure/B1393012.png)
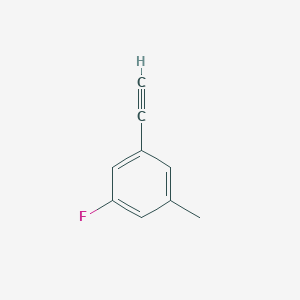
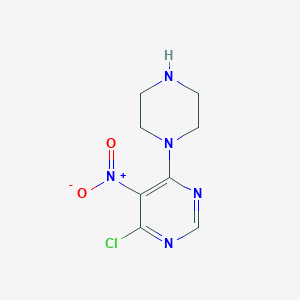
![3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B1393022.png)
![2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393023.png)
